
2-(3-chlorophenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)pyrrole typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(3-Chlorophenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as sulfuryl chloride (SO2Cl2) are employed.
Major Products:
Oxidation: Pyrrole-2,5-diones
Reduction: Amino derivatives
Substitution: Halogenated pyrrole derivatives
科学研究应用
2-(3-Chlorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific electronic properties.
作用机制
The mechanism of action of 2-(3-chlorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Pyrrole: The parent compound, which lacks the 3-chlorophenyl substitution.
2-Phenylpyrrole: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
3-Chloropyridine: Contains a pyridine ring with a 3-chlorophenyl group.
Uniqueness: 2-(3-Chlorophenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 3-chlorophenyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
115464-89-6 |
|---|---|
分子式 |
C10H8ClN |
分子量 |
177.63 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
InChI 键 |
HOXQAKYIVLKWTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


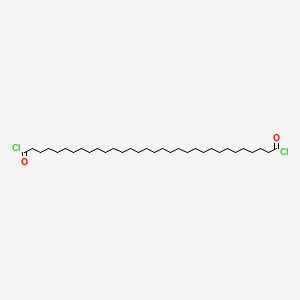
![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)
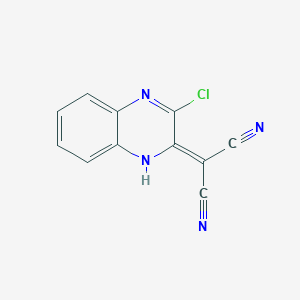
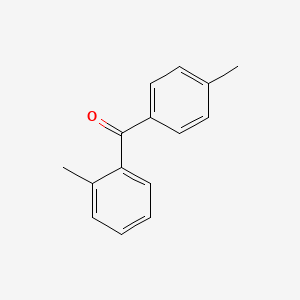
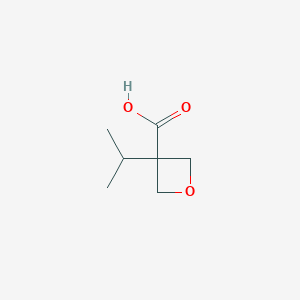
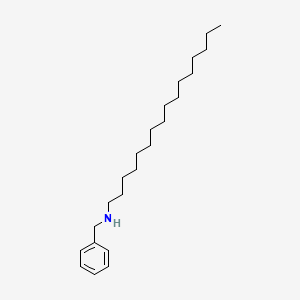
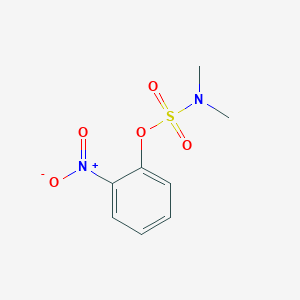

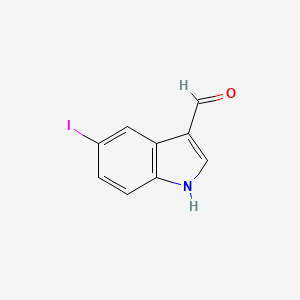

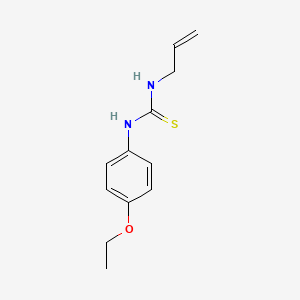

![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)

